(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol
Overview
Description
The compound “(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol” belongs to a class of organic compounds known as thiazolopyridines . Thiazolopyridines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyridine ring . This compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of thiazolopyridines and pyrrolidines has been extensively studied . Thiazolopyridines are planar due to the conjugation of the thiazole and pyridine rings . Pyrrolidines, on the other hand, are non-planar and can exist in various conformations .Chemical Reactions Analysis
Thiazolopyridines can undergo various chemical reactions, including electrophilic substitution, due to the presence of electron-rich nitrogen and sulfur atoms in the thiazole ring . Pyrrolidines can undergo reactions at the nitrogen atom, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiazolopyridines are generally stable under normal conditions . Pyrrolidines are also stable but can be sensitive to strong oxidizing agents .Scientific Research Applications
Structural Characterization and Synthesis
- Protonation Sites and Hydrogen Bonding : Research focused on the structural characterization of N,4-diheteroaryl 2-aminothiazoles, including a study on the protonation sites and hydrogen bonding in mono-hydrobromide salts of similar compounds, reveals insights into their molecular conformations and intermolecular interactions. These studies provide a foundation for understanding the chemical behavior and potential applications of thiazolo[5,4-b]pyridin derivatives in pharmaceuticals and materials science (Böck et al., 2021).
Catalysis and Chemical Transformations
- Catalytic Applications : The synthesis and characterization of nickel complexes with bidentate N,O-type ligands, including pyridin-2-yl)methanol derivatives, have been explored for their application in catalytic processes, such as the oligomerization of ethylene. These findings indicate the potential utility of thiazolo[5,4-b]pyridin derivatives in catalysis and industrial chemical processes (Kermagoret & Braunstein, 2008).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Potential : The synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines highlight the significance of the core heterocycle modification in these compounds, showcasing their potential as anticancer drug candidates. This line of research underscores the pharmaceutical applications of thiazolo[5,4-b]pyridin derivatives in developing new therapeutic agents (Chaban et al., 2012).
Future Directions
The study of thiazolopyridines and pyrrolidines is a promising area of research due to their potential biological activities . Future research could focus on the synthesis and characterization of new thiazolopyridine and pyrrolidine derivatives, as well as the investigation of their biological activities.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It can be inferred from the wide range of activities exhibited by thiazolo[4,5-b]pyridines that these compounds likely interact with multiple targets, leading to various physiological effects .
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines, it can be inferred that these compounds likely affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they likely have multiple molecular and cellular effects .
Properties
IUPAC Name |
[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-7-8-3-5-14(6-8)11-13-9-2-1-4-12-10(9)16-11/h1-2,4,8,15H,3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAITWJVZOXJZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=NC3=C(S2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.